N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibromo-hydroxyphenyl group, an ethoxyphenyl group, and a triazolylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the triazolylsulfanyl group through a nucleophilic substitution reaction. The final step involves the condensation of the dibromo-hydroxybenzaldehyde with the hydrazide derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibromo-hydroxyphenyl group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H21Br2N5O3S |
---|---|
Molecular Weight |
631.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Br2N5O3S/c1-2-35-20-10-8-19(9-11-20)32-24(16-6-4-3-5-7-16)30-31-25(32)36-15-22(33)29-28-14-17-12-18(26)13-21(27)23(17)34/h3-14,34H,2,15H2,1H3,(H,29,33)/b28-14+ |
InChI Key |
WGNRLYRYTSZVTG-CCVNUDIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.